2-Hydroxy-6-nitrobenzamide
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Overview
Description
2-Hydroxy-6-nitrobenzamide is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the second position and a nitro group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-nitrobenzamide can be synthesized through the nitration of 2-hydroxybenzamideThis can be achieved by reacting 2-hydroxybenzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction typically proceeds as follows:
2-Hydroxybenzamide+HNO3+H2SO4→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as halides, basic conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Amino-6-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-Hydroxy-6-nitrobenzoic acid.
Scientific Research Applications
2-Hydroxy-6-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzamide: Similar structure but with the nitro group at the fifth position.
2-Hydroxy-3-nitrobenzamide: Nitro group at the third position.
2-Hydroxy-4-nitrobenzamide: Nitro group at the fourth position.
Uniqueness
2-Hydroxy-6-nitrobenzamide is unique due to the specific positioning of the nitro and hydroxyl groups, which can influence its reactivity and biological activity. The position of these groups can affect the compound’s ability to interact with specific molecular targets, making it distinct from other nitrobenzamide derivatives.
Properties
IUPAC Name |
2-hydroxy-6-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)6-4(9(12)13)2-1-3-5(6)10/h1-3,10H,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUYGZFFLTBHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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